molecular formula C11H19N3 B11783535 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine

2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B11783535
M. Wt: 193.29 g/mol
InChI Key: NZYSNZMSNVADLS-UHFFFAOYSA-N
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Description

2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of hydrazine with a suitable carbonyl compound to form the pyrazole ring, which is then alkylated with isopropyl groups. The resulting pyrazole derivative is then reacted with piperidine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Explored for its potential therapeutic uses, particularly in the treatment of infectious diseases and as a pharmacophore in drug design.

    Industry: Utilized in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the inhibition of pathogen growth .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-BOC-piperidyl)-4-iodopyrazole
  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • 4-(1H-pyrazol-4-yl)pyridine

Uniqueness

2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole and piperidine ring makes it a versatile scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-(1-propan-2-ylpyrazol-4-yl)piperidine

InChI

InChI=1S/C11H19N3/c1-9(2)14-8-10(7-13-14)11-5-3-4-6-12-11/h7-9,11-12H,3-6H2,1-2H3

InChI Key

NZYSNZMSNVADLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2CCCCN2

Origin of Product

United States

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